

Comprehensive Profiling Guide: 1-(3-Fluoro-4-methylphenyl)propan-1-ol

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Compound of Interest

Compound Name: 1-(3-Fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B7862724

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Part 1: Executive Analysis & Core Directive[1] The Strategic Role of the Scaffold

In the landscape of modern medicinal chemistry, **1-(3-Fluoro-4-methylphenyl)propan-1-ol** is not merely a passive intermediate; it is a privileged scaffold designed to solve specific pharmacokinetic challenges. The strategic introduction of the fluorine atom at the meta-position (C3) and the methyl group at the para-position (C4) is a calculated modification intended to:

- **Block Metabolic Soft Spots:** The para-methyl group prevents rapid oxidation at the typically vulnerable C4 position of the phenyl ring.
- **Modulate Lipophilicity:** The fluorine atom alters the electronic distribution (σ -hole effect) and increases lipophilicity (LogP) without adding significant steric bulk, enhancing membrane permeability.

However, these modifications introduce specific off-target liabilities that are often overlooked during early-stage synthesis. This guide objectively compares this scaffold against its non-

fluorinated and chlorinated alternatives, detailing the specific off-target risks (adrenergic promiscuity and metabolic bioactivation) that researchers must validate.

Part 2: Comparative Performance Analysis

Benchmarking the Scaffold

The following table compares **1-(3-Fluoro-4-methylphenyl)propan-1-ol** against its two most common structural alternatives used in lead optimization: the unsubstituted 1-Phenylpropan-1-ol and the 1-(4-Chlorophenyl)propan-1-ol.[\[1\]](#)

Feature	1-(3-Fluoro-4-methylphenyl)propan-1-ol	1-Phenylpropan-1-ol (Alternative A)	1-(4-Chlorophenyl)propan-1-ol (Alternative B) [1]
Metabolic Stability	High. C4-Methyl blocks para-hydroxylation; C3-Fluoro deactivates ring electronically. [1]	Low. Rapid para-hydroxylation by CYP450s. [1]	Moderate. C4-Chloro blocks metabolism but introduces high lipophilicity. [1]
Electronic Profile	Dipolar. Fluorine creates a local dipole; Methyl is electron-donating. [1]	Neutral. Standard aromatic electron density. [1]	Electron-Withdrawing. Strong deactivation of the ring. [1]
Off-Target Risk	Moderate. Risk of CYP inhibition and adrenergic binding due to electronic mimicry of catecholamines. [1]	Low. Rapidly cleared; low affinity for specific GPCRs.	High. Increased risk of hepatotoxicity and hERG inhibition due to high LogP.
Reactive Metabolites	Ketone Formation. Oxidation to 1-(3-Fluoro-4-methylphenyl)propan-1-one (irritant). [1]	Benzoic Acid Derivatives. Oxidative cleavage. [1]	Quinone Methides. Potential (rare) bioactivation.

Critical Insight: The "Fluorine Effect" on Off-Targets

While the 3-F, 4-Me substitution improves half-life, it creates a "molecular mimic" effect.[1] The electron-withdrawing fluorine and electron-donating methyl group can mimic the electrostatics of the hydroxyl groups found in neurotransmitters like epinephrine, potentially leading to false positives in adrenergic receptor screening.[1]

Part 3: Deep Dive into Off-Target Mechanisms[1] Adrenergic & Monoaminergic Promiscuity

The 1-phenylpropan-1-ol backbone is the structural core of norephedrine and cathine.[1] While the hydroxyl group is present, the absence of the amine in this specific intermediate reduces direct affinity. However, in vivo or in vitro conversion (transamination) or the use of this scaffold in amine-containing drugs (e.g., S1P modulators) restores this affinity.

- Mechanism: The 3-Fluoro substituent mimics the hydrogen-bond acceptor capacity of the meta-hydroxyl group of norepinephrine.[1]
- Risk: Unintended agonism/antagonism at

-Adrenergic receptors and NET (Norepinephrine Transporter).[1]

Metabolic Bioactivation (The Ketone Hazard)

The primary metabolic route for this alcohol is oxidation by Alcohol Dehydrogenase (ADH) or CYP2E1 to the corresponding ketone: 1-(3-Fluoro-4-methylphenyl)propan-1-one.[1]

- Toxicity: Unlike the alcohol, the ketone is an electrophile. It acts as a Michael acceptor precursor or a direct irritant (confirmed by MSDS data for related propiophenones causing skin/eye damage).
- Causality: Accumulation of the ketone in hepatocytes can deplete glutathione (GSH) if not rapidly cleared.

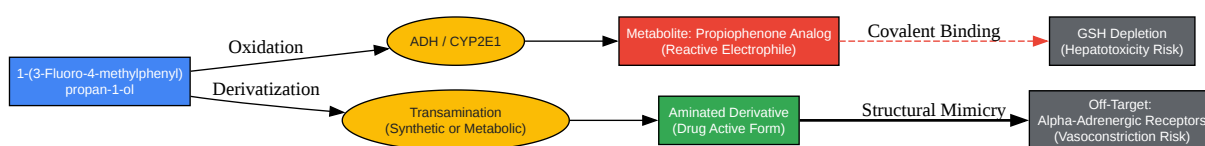
CYP Inhibition

Fluorinated aromatic rings are known to interact with the heme iron of Cytochrome P450 enzymes or bind tightly to the hydrophobic pocket.

- Target: CYP2D6 and CYP2C19.[1]
- Observation: The 3-F, 4-Me motif is rigid and lipophilic, potentially acting as a competitive inhibitor for other drugs metabolized by these isoforms.[1]

Part 4: Visualization of Pathways

The following diagram illustrates the metabolic fate and off-target interactions of the compound.



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Caption: Metabolic activation pathways leading to reactive ketone formation and adrenergic mimicry.[1]

Part 5: Experimental Protocols for Validation

To validate the off-target profile of this scaffold, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability & Ketone Formation Assay

Objective: Quantify the rate of oxidation to the reactive ketone.

- Preparation: Prepare a 10 mM stock of **1-(3-Fluoro-4-methylphenyl)propan-1-ol** in DMSO.
- Incubation:
 - Mix 1 μ M test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

- Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]
- Control: Include a "No NADPH" control to rule out chemical instability.
- Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
- Analysis (LC-MS/MS):
 - Monitor the transition for the parent alcohol (approx. m/z 168 → fragment).
 - Crucial Step: Monitor the transition for the Ketone Metabolite (m/z 166 [M-2H]).[1]
- Validation Criteria: If Ketone AUC > 10% of Parent AUC at 60 min, the scaffold presents a bioactivation risk.

Protocol B: Competitive Adrenergic Binding Screen

Objective: Assess if the fluorinated scaffold mimics norepinephrine.

- Assay System: Radioligand binding assay using membrane preparations expressing human -adrenergic receptors.[1]
- Ligand: [3H]-Prazosin (0.2 nM).
- Procedure:
 - Incubate membranes with [3H]-Prazosin and the test compound (concentration range: 1 nM to 10 μM).[1]
 - Incubate for 60 min at 25°C.
 - Terminate by rapid filtration over GF/B filters.
- Data Analysis: Calculate

- Interpretation: A

indicates significant off-target liability for this intermediate, suggesting that downstream drugs utilizing this scaffold may carry cardiovascular side effects.[1]

Part 6: References

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- To cite this document: BenchChem. [Comprehensive Profiling Guide: 1-(3-Fluoro-4-methylphenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:

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